3-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c16-11(14-6-10-2-1-4-18-10)15-7-9(8-15)17-12-13-3-5-19-12/h1-5,9H,6-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFSOAUVBGMROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is , with a molecular weight of 281.4 g/mol. The compound features a thiazole ring, a thiophene moiety, and an azetidine core, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₂S₂ |
| Molecular Weight | 281.4 g/mol |
| CAS Number | 1705066-35-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of various biological pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Structure-Activity Relationship (SAR)
Research indicates that the presence of both thiazole and thiophene rings enhances the compound's biological activity. The combination of these heterocycles is essential for achieving optimal binding affinity to target proteins. For example, studies have shown that modifications in the azetidine structure can significantly affect the compound's efficacy against specific cancer cell lines.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of various azetidine derivatives, including 3-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, against different cancer cell lines. Results indicated a significant reduction in cell viability in MCF-7 breast cancer cells, suggesting potential use as an anticancer agent .
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of thiazole-containing compounds. The findings revealed that the compound could inhibit the production of pro-inflammatory cytokines, indicating its potential role in treating inflammatory diseases .
- Antimicrobial Activity : The compound has also shown promise in antimicrobial assays, where it demonstrated inhibitory effects against various bacterial strains. This suggests that it could be developed into a novel antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of various derivatives of azetidine compounds, including those similar to 3-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide. For instance, derivatives containing the azetidine structure have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 92.4 | |
| Compound B | OVXF 899 (Ovarian) | 2.76 | |
| Compound C | PXF 1752 (Pleura Mesothelioma) | 9.27 |
These findings indicate that modifications to the azetidine structure can enhance anticancer activity, suggesting that 3-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide could be explored for similar therapeutic effects.
Antibacterial Properties
The thiazole and thiophene components are known to contribute to antibacterial activity. Research has shown that compounds with these functional groups exhibit significant inhibition against various bacterial strains, making them suitable candidates for the development of new antibiotics.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of azetidine derivatives in vitro against a panel of cancer cell lines. The results demonstrated that compounds structurally similar to 3-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide exhibited selective cytotoxicity, particularly against ovarian and lung cancer cell lines. This study underscored the importance of structural modifications in enhancing therapeutic potential.
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of thiazole-containing compounds. The results indicated that derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that compounds like 3-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide could be developed into effective antibacterial agents.
Chemical Reactions Analysis
Oxidation Reactions
Oxidation reactions involve the loss of electrons by a molecule. For compounds with similar structures, such as 3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide , oxidation can occur using agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives, potentially altering the compound's biological activity.
Reduction Reactions
Reduction involves the gain of electrons. Compounds with thiazole and thiophene rings may undergo reduction using agents like lithium aluminum hydride. This can result in the saturation of unsaturated bonds or the reduction of functional groups.
Substitution Reactions
Substitution reactions involve the replacement of a functional group or atom with another. For azetidine derivatives, halogenation or nitration can occur, depending on the desired product. These reactions often require specific conditions and catalysts.
Spectral Analysis for Structural Confirmation
Spectral analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for confirming the structural integrity of synthesized compounds. These techniques help identify characteristic signals associated with the thiazole, thiophene, and azetidine rings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-Containing Carboxamides
For example:
- N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (): This hybrid combines thiazole with 1,3,4-oxadiazole, demonstrating anticancer activity. Unlike the target compound, it lacks the azetidine core but shares the thiazole-carboxamide motif, which is critical for hydrogen bonding in target interactions .
- 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) (): Features a triazole-thiazole-acetamide architecture.
Structural Contrasts :
- The target compound’s azetidine ring may confer improved metabolic stability over larger heterocycles due to reduced ring strain and enhanced steric shielding.
Thiadiazole and Thiazolidine Derivatives
- N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides (): These 1,3,4-thiadiazole derivatives exhibit antimicrobial and antitumor activities. The thiadiazole core differs from the target’s thiazole but shares sulfur-nitrogen heteroaromaticity, which is often associated with redox-modulating properties .
- (Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide (): A thiazolidine derivative with a cyanamide group. Its bioactivity highlights the importance of the thiazole-related core in targeting enzymes or receptors .
Key Differences :
Thioxothiazolidinyl-Acetamides
Compounds like N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide () incorporate a thioxo group, enhancing electron-withdrawing effects. These derivatives are potent urease inhibitors, suggesting that the target compound’s thiazole-oxy group could similarly modulate enzyme activity .
Preparation Methods
Azetidine Core Functionalization via Mitsunobu Reaction
The most widely reported method involves Mitsunobu coupling to install the thiazol-2-yloxy group on the azetidine ring.
Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate
- Procedure : Azetidine-3-ol is protected as its tert-butyl carbamate (Boc) via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine.
- Yield : 85–92%.
Step 2: Mitsunobu Reaction with Thiazole-2-ol
- Conditions :
- Outcome : tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate forms via SN2 displacement.
- Yield : 78–83%.
Step 3: Boc Deprotection
Carboxamide Formation via Coupling Reactions
The deprotected azetidine amine is coupled with thiophen-2-ylmethanamine using carbodiimide-based reagents.
Step 4: Activation and Coupling
Alternative Route: Nucleophilic Substitution
For scale-up, a nucleophilic substitution approach avoids Mitsunobu’s stoichiometric reagents.
Step 1: tert-butyl 3-bromoazetidine-1-carboxylate
Step 2: Thiazole-2-olate Displacement
Steps 3–4 : Boc deprotection and coupling follow as above.
Optimization and Challenges
Reaction Efficiency
Byproduct Mitigation
- Thiazole Hydrolysis : Thiazol-2-yloxy groups are prone to hydrolysis under acidic conditions. Use of buffered deprotection (pH 6–7) minimizes degradation.
- Racemization : Azetidine ring strain may cause racemization during coupling. Low-temperature (0–5°C) reactions suppress this.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- Mass Spec : [M+H]⁺ = 281.4 (calc. 281.35).
Industrial-Scale Considerations
Continuous Flow Synthesis
Q & A
Q. What are the critical steps in synthesizing 3-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves:
- Azetidine ring formation : Cyclization of precursors (e.g., azetidine-1-carboxylic acid derivatives) using coupling agents like EDC/HOBt .
- Thiazole-thiophene coupling : Friedel-Crafts acylation or nucleophilic substitution to attach the thiazole-2-yloxy and thiophen-2-ylmethyl groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) .
- Characterization :
- NMR (1H/13C) to confirm regiochemistry and substituent positions.
- IR for carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- HPLC for purity (>95%) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for azetidine protons (δ 3.5–4.5 ppm), thiophene aromatic protons (δ 6.8–7.5 ppm), and thiazole protons (δ 7.2–8.0 ppm) .
- X-ray crystallography : Resolves ambiguity in stereochemistry and hydrogen-bonding patterns (e.g., N-H⋯N interactions in thiazole rings) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C12H13N3O2S2) .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of the azetidine and thiazole-thiophene moieties?
- Methodological Answer :
- Catalyst optimization : Use Pd(PPh3)4 for Suzuki-Miyaura coupling (if halogenated intermediates) or CuI for Ullmann-type reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol/thiophene groups .
- Temperature control : Microwave-assisted synthesis at 80–100°C reduces side reactions .
- Example : A 15% yield increase was observed using DMF instead of THF in analogous thiazole couplings .
Q. How to address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Assay standardization :
- Cell lines : Use ATCC-validated lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial tests) .
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC50/EC50 discrepancies .
- Mechanistic studies :
- Enzyme inhibition assays : Target PFOR (pyruvate:ferredoxin oxidoreductase) for antimicrobial activity .
- Apoptosis markers : Measure caspase-3 activation for anticancer effects .
Q. What strategies validate the compound’s target engagement in complex biological systems?
- Methodological Answer :
- Photoaffinity labeling : Incorporate an azide group (e.g., at the azetidine nitrogen) for click chemistry with alkyne-tagged probes .
- SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) to purified targets (e.g., kinases or microbial enzymes) .
- SAR studies : Modify thiophene substituents (e.g., electron-withdrawing groups) to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
